molecular formula C24H30Cl2N4 B5104002 2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride

2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B5104002
M. Wt: 445.4 g/mol
InChI Key: ZAWFEDKMZCFIOL-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2-aminobenzimidazole, followed by cyclization and subsequent alkylation with 2-chloroethylpiperidine. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry and similar biological activities.

    Benzo[4,5]imidazo[1,2-a]pyridines: Also used in drug development and have comparable structural features.

Uniqueness

2-(4-Ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylphenyl group and a piperidin-1-ylethyl side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4.2ClH/c1-2-19-10-12-20(13-11-19)23-18-28-22-9-5-4-8-21(22)25-24(28)27(23)17-16-26-14-6-3-7-15-26;;/h4-5,8-13,18H,2-3,6-7,14-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWFEDKMZCFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCCCC5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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